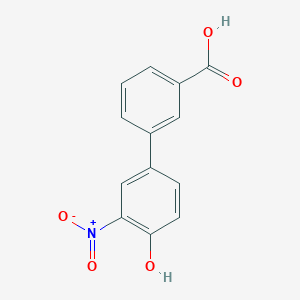

4-(3-Carboxyphenyl)-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXDQTGERXRBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686262 | |

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097777-60-0 | |

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Electronic Properties: Advanced Characterization and Computational Insights

Advanced Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopy provides an empirical window into the molecular world. By probing how 4-(3-Carboxyphenyl)-2-nitrophenol interacts with electromagnetic radiation, it is possible to map its functional groups, analyze its electronic transitions, and study its conformational dynamics.

High-resolution vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable for identifying the characteristic functional groups within a molecule. For this compound, the spectrum is dominated by vibrations associated with its hydroxyl, carboxyl, and nitro moieties, as well as the vibrations of its biphenyl (B1667301) backbone.

The presence of a broad absorption band, typically in the range of 3400 cm⁻¹, is a clear indicator of the N-H stretching vibration, which would be relevant for related amide structures. researchgate.net For the target molecule, the O-H stretch of the phenolic group and the carboxylic acid dimer are expected in the 3300-2500 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid is anticipated as a strong peak around 1720 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are fundamental for its identification and typically appear near 1543 cm⁻¹ and 1333-1343 cm⁻¹, respectively. researchgate.netresearchgate.net The aromatic C-H and C=C stretching vibrations from the two phenyl rings contribute to a complex pattern of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The presence of a band around 867 cm⁻¹ can be attributed to the benzene (B151609) ring itself. researchgate.net

Interactive Table: Expected Vibrational Frequencies for this compound

Below is a table of expected characteristic infrared absorption frequencies based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | nist.gov |

| Phenol (B47542) | O-H Stretch | ~3200 | researchgate.net |

| Carboxylic Acid | C=O Stretch | ~1720 | researchgate.net |

| Nitro Group | Asymmetric Stretch | ~1543 | researchgate.net |

| Nitro Group | Symmetric Stretch | 1333 - 1343 | researchgate.netresearchgate.net |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | researchgate.net |

| Aromatic Rings | C-H Bending | ~867 | researchgate.net |

This table is generated based on typical values for the listed functional groups found in similar chemical environments.

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides critical insights into the electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by intense absorptions in the UV and visible regions, arising from π → π* and n → π* transitions within the conjugated biphenyl system, which is further influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxyl groups.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Source(s) |

| π → π | Biphenyl System | 210 - 280 | iu.edu |

| n → π / Charge Transfer | Nitro-substituted Phenyl Ring | 300 - 400 | researchgate.net |

This table presents probable absorption regions based on data for structurally similar nitroaromatic and biphenyl compounds.

Emission spectroscopy (fluorescence) data for this specific compound is not prominently featured in the reviewed literature.

Raman spectroscopy is a powerful, non-destructive technique that complements IR spectroscopy. It is particularly useful for studying the conformational properties of molecules like substituted biphenyls. acs.orgacs.orgnih.gov The dihedral angle between the two phenyl rings is a key structural parameter that can be probed using Raman spectroscopy.

A crucial vibrational mode in biphenyl and its derivatives is the inter-ring C-C stretching mode, often designated as ν₆. acs.orgacs.orgnih.gov In neutral substituted biphenyls, this peak is typically observed around 1285 cm⁻¹. acs.orgacs.orgnih.gov The frequency of this mode is sensitive to the electronic and steric environment. For example, in various monochlorobiphenyl isomers, this peak shifts, appearing around 1276 cm⁻¹ for 3- and 4-chlorobiphenyl (B17849) but at ~1297 cm⁻¹ for 2-chlorobiphenyl, highlighting the influence of substituent position. researchgate.net Such shifts can provide detailed information about the planarity and electronic conjugation between the rings in this compound. Other strong Raman peaks characteristic of the nitro group (symmetric stretch ~1343 cm⁻¹) are also readily identifiable. researchgate.net

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Computational chemistry, particularly methods rooted in quantum mechanics, offers a theoretical lens to examine molecular properties at a level of detail that is often inaccessible experimentally.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). By minimizing the electronic energy of the system, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles.

For substituted biphenyls, a critical parameter is the dihedral angle between the two aromatic rings, which dictates the extent of π-conjugation. DFT calculations at the B3LYP/6-311+G(d,p) level of theory for various para-substituted biphenyls show that the inter-ring C1–C1′ bond distance is typically around 1.488 Å, with a dihedral angle of approximately 44-45°. acs.org This twisted conformation is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens on adjacent rings (favoring a perpendicular arrangement). The presence of bulky substituents or specific electronic interactions in this compound would further modulate this geometry.

Interactive Table: Representative DFT-Calculated Geometrical Parameters for a Substituted Biphenyl System

| Parameter | Description | Calculated Value | Source(s) |

| r(C1–C1′) | Inter-ring bond length | ~1.488 Å | acs.org |

| D(C2-C1-C1′-C2′) | Inter-ring dihedral angle | ~44.5° | acs.org |

This table shows representative values for a para-substituted biphenyl, calculated at the B3LYP/6-311+G(d,p) level, which serve as a model for the core structure of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide profound insights into a molecule's electronic behavior.

The HOMO represents the outermost electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO represents the lowest energy state for an incoming electron and is associated with a molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO is likely concentrated on the electron-deficient nitrophenyl ring, facilitating intramolecular charge transfer upon excitation. DFT calculations on similar complex molecules have been used to determine these properties. For example, one study using the B3LYP/6-311G++(d,p) method calculated a HOMO-LUMO gap of 3.9562 eV for a complex xanthene derivative. nih.gov

Interactive Table: Representative FMO Parameters from DFT Calculations

| Parameter | Description | Representative Energy (eV) | Significance | Source(s) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.89 | Electron-donating ability | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.94 | Electron-accepting ability | nih.gov |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 3.95 | Chemical reactivity, stability | nih.gov |

This table presents representative values from a DFT study on a complex organic molecule to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The molecular electrostatic potential (MEP) is a valuable descriptor related to the electronic density of a molecule. It is instrumental in identifying sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.net For aromatic compounds containing both electron-donating (like a hydroxyl group) and electron-withdrawing groups (like nitro and carboxyl groups), the MEP map provides a clear visualization of the charge distribution.

In the case of this compound, the MEP map would characteristically show negative potential regions (typically colored red) localized around the electronegative oxygen atoms of the nitro, carboxyl, and hydroxyl groups. researchgate.netnih.gov These regions signify areas of high electron density and are the most probable sites for electrophilic attack. Conversely, positive potential regions (colored blue) are expected around the hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxyl groups, indicating these as sites for nucleophilic attack. researchgate.net The distribution of these potentials across the molecule highlights the electronic influence of the substituents on the aromatic rings and the potential for intermolecular interactions.

Table 1: Predicted MEP Maxima and Minima for this compound

| Molecular Region | Potential Type | Predicted Color on MEP Map | Interaction Type |

| Oxygen atoms of NO₂ group | Negative (Vmin) | Red | Electrophilic Attack / Hydrogen Bond Acceptor |

| Oxygen atoms of COOH group | Negative (Vmin) | Red | Electrophilic Attack / Hydrogen Bond Acceptor |

| Oxygen atom of OH group | Negative (Vmin) | Red | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydrogen atom of OH group | Positive (Vmax) | Blue | Nucleophilic Attack / Hydrogen Bond Donor |

| Hydrogen atom of COOH group | Positive (Vmax) | Blue | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring Hydrogens | Positive (Vmax) | Blue-Green | Nucleophilic Attack |

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules, providing insights into their photophysical properties such as UV-visible absorption spectra. rsc.orgnih.gov For nitroaromatic compounds like this compound, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which is crucial for understanding their photochemical behavior. nih.govacs.org

The absorption spectra of nitrophenols are characterized by π→π* transitions, and TD-DFT can accurately model these electronic excitations. acs.org The calculations can also elucidate the nature of the excited states, for instance, by identifying them as having local excitation or charge-transfer character. For this molecule, transitions involving charge transfer from the phenol ring to the nitro-substituted ring or the carboxyl group are anticipated. The accuracy of TD-DFT predictions for excitation energies is often within a few tenths of an electron volt, making it a reliable tool for spectroscopic analysis. nih.govnih.gov

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Excited State | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Major Contribution |

| S₁ | 3.1 | 400 | π→π* (HOMO→LUMO) |

| S₂ | 3.5 | 354 | π→π* (HOMO-1→LUMO) |

| T₁ | 2.5 | 496 | π→π* (HOMO→LUMO) |

Conformational Analysis and Intramolecular Interactions

Rotational Barriers and Energy Landscapes

As a substituted biphenyl, a key conformational feature is the rotation around the single bond connecting the two phenyl rings. Biphenyl itself is not planar in the gas phase, exhibiting a twist angle of about 44.4° due to steric hindrance between the ortho hydrogens. utah.edu The presence of bulky substituents, such as the nitro and carboxyl groups in this compound, significantly influences the rotational barrier. libretexts.org

The energy landscape is defined by the potential energy as a function of the dihedral angle between the two rings. The planar conformation is typically a high-energy transition state due to steric clash between the ortho substituents. The most stable conformations (energy minima) will have a twisted arrangement. libretexts.org The height of the rotational barrier is a critical factor; if the barrier is high enough (generally >16-19 kcal/mol), it can lead to atropisomerism, where the different conformations are stable and can be isolated at room temperature. libretexts.orgnih.gov

Solvation Effects on Molecular Conformation

The conformation of this compound can be influenced by the solvent environment. In solution, the twist angle between the phenyl rings can differ from the gas phase value. utah.edu Solvation models can be applied to computational studies to account for the effect of the solvent. For instance, polar solvents might stabilize conformations with a larger dipole moment. A phenomenological model separating solvent effects into a general solvophobic effect and specific solvation effects has been applied to substituted biphenyls, showing that both play a role in their solubility and likely their conformation. nih.gov The intramolecular hydrogen bond is also affected by the solvent; polar, protic solvents can compete for hydrogen bonding, potentially weakening the intramolecular interaction.

Coordination Chemistry and Supramolecular Assembly with 4 3 Carboxyphenyl 2 Nitrophenol

Ligand Design Principles and Coordination Modes with Metal Centers

The utility of 4-(3-Carboxyphenyl)-2-nitrophenol as a ligand in coordination chemistry stems from the specific arrangement and electronic nature of its functional groups. The interplay between the carboxylate, phenolate (B1203915), and nitro moieties dictates its binding preferences, denticity, and the resulting architecture of its metal assemblies.

Upon deprotonation, the carboxylic acid and phenolic hydroxyl groups of the ligand are transformed into carboxylate and phenolate groups, respectively, which are excellent donors for a wide range of metal ions. The carboxylate group is particularly versatile and can adopt several coordination modes. These include acting as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding to a single metal center through both oxygen atoms), or a bidentate bridging ligand that links two different metal centers. This versatility is a key factor in the construction of higher-dimensional structures like coordination polymers and MOFs.

Flexible molecules containing carboxylic acid groups are often selected for assembling polynuclear coordination compounds because they can coordinate in various ways depending on the degree of deprotonation. mdpi.com They are also effective hydrogen bond acceptors, which helps in the assembly of supramolecular structures. mdpi.com Similarly, the phenolate group, being a hard donor, readily coordinates with metal ions. The proximity of the phenolate oxygen and one of the carboxylate oxygens allows the ligand to act as a chelating agent, forming a stable ring structure with a metal ion.

The combination of donor sites allows this compound to function as both a chelating and a bridging ligand, often simultaneously. It can chelate a single metal ion through the ortho-positioned phenolate oxygen and one of the carboxylate oxygens. Concurrently, the second oxygen of the carboxylate group can bind to an adjacent metal center, creating a bridging linkage. This chelate-plus-bridge mode is fundamental to the formation of stable, extended networks. The flexibility of the carboxyphenyl group allows for rotation, enabling the ligand to span various distances and adopt conformations that can result in distinct final structures, from simple dimers to complex 3D MOFs. mdpi.com In polynuclear complexes, ligands with both carboxylate and other donor groups can link metal centers into layers or more complicated three-dimensional networks. nih.gov

Synthesis and Structural Characterization of Metal Complexes and Metal-Organic Frameworks (MOFs)

The construction of metal complexes and MOFs using ligands like this compound relies on established synthetic methodologies, with hydrothermal and solvothermal routes being particularly prevalent for obtaining crystalline materials suitable for detailed structural analysis.

Hydrothermal and solvothermal synthesis are the most common and effective methods for producing high-quality, crystalline MOFs. researchgate.netnih.gov These techniques involve reacting the organic ligand with a metal salt in a suitable solvent (water for hydrothermal; other solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) for solvothermal) within a sealed vessel, typically a Teflon-lined stainless steel autoclave. researchgate.netrsc.org The mixture is heated to temperatures above the solvent's boiling point, creating high pressure. These conditions facilitate the dissolution of precursors and promote the slow crystallization required to form well-ordered, extended frameworks. researchgate.netnih.gov The choice of solvent, temperature, reaction time, and the presence of modulating agents can significantly influence the final product's topology, dimensionality, and crystal quality. researchgate.netrsc.org For instance, the hydrothermal reaction of various metal salts with multifunctional ligands has been shown to produce diverse 1D, 2D, and 3D structures. researchgate.net

The data obtained from an SCXRD experiment on a hypothetical metal complex of this compound could be presented as follows, illustrating the typical parameters determined.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈N O₅M · (Solvent) |

| Formula Weight | Variable |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.543(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 2034.1(1) |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.650 |

| R-factor (R1) | 0.045 |

Topological Analysis of MOF Structures

In complex MOFs with multiple types of nodes possessing different connectivity and symmetry, the underlying topology can be elucidated through a hierarchical simplification approach. rsc.org This involves identifying larger structural motifs, such as metal-organic polyhedra, and treating them as secondary or even tertiary building units. rsc.org By simplifying the structure in this manner, a clearer understanding of the framework's features can be achieved, which is instrumental in designing new MOFs with desired or novel topologies. rsc.org

The process of topological analysis typically involves several key criteria for defining the network:

Edges are considered non-directional, representing a simple connection between two nodes.

Nodes must have a connectivity of at least two.

A node cannot be connected to itself.

Each pair of nodes can only have a single connection between them. ucl.ac.uk

Software tools like ToposPro, MOFid, and CrystalNets are commonly employed to automate the process of assigning topological descriptors to MOF structures. ucl.ac.ukwhiterose.ac.uk These programs simplify the chemical structure into a representation of its fundamental connectivity and then match this to a database of known mathematical nets. whiterose.ac.uk

For instance, a MOF synthesized from a non-planar tripodal ligand, 3,4-bi(4-carboxyphenyl)-benzoic acid, and Zn₅O₄ clusters resulted in a highly connected three-dimensional framework with an unusual (3,4,9)-connected topological net. researchgate.net Another example involves a cadmium(II) coordination polymer with a 4'-(4-carboxyphenyl)-3,2':6',3''-terpyridine ligand, which forms a two-dimensional layer structure with a (3,6)-connected topology. nih.gov

The table below summarizes the topological features of some representative MOFs.

Host-Guest Chemistry and Encapsulation Phenomena within Metal-Organic Frameworks

The inherent porosity of metal-organic frameworks (MOFs) makes them exceptional candidates for host-guest chemistry, where the framework acts as a host for various guest molecules. nih.gov This capability is central to many of their applications, including storage, separation, and catalysis. The design of MOFs with specific pore sizes and chemical environments allows for the selective encapsulation of guest molecules. nih.gov

Calixarenes, which are macrocyclic compounds with distinct basket-like cavities, can be used as organic ligands to construct MOFs with unique host-guest properties. nih.gov When a carboxyl-modified azocalix rsc.orgarene was used as a ligand with different metal ions (La³⁺, Ca²⁺, and Mn²⁺), it resulted in MOFs with significant structural diversity. nih.gov In these structures, two inverted calixarenes are linked by metal nodes, creating nanocavities that can encapsulate guest molecules like iodine. nih.gov The interactions between the guest and the framework can be directly observed using single-crystal X-ray diffraction. nih.gov

The encapsulation of guest species can occur either during the synthesis of the MOF (in-situ) or after the framework has been formed (post-synthesis). nih.gov In some cases, the framework itself can be ionic, with its charge balanced by encapsulated guest ions. nih.gov For example, an anionic MOF framework composed of zinc, acetate, and terephthalate (B1205515) can encapsulate octahedral zinc dimethyl sulfoxide (B87167) complex cations within its one-dimensional channels. nih.gov

The process of adsorption and desorption of guest molecules within MOFs is a key aspect of their functionality. The flexibility of some MOF structures can lead to interesting adsorption behaviors, such as "gate-opening" phenomena, where the framework undergoes a structural change upon exposure to a specific guest molecule, allowing for its adsorption.

The nature of the metal ion within the MOF can significantly influence its adsorption and desorption characteristics. For instance, in a series of MOFs based on bis(carboxyphenyl)-1,2,4-triazole ligands, the choice of metal ion was shown to allow for the targeted modification of the gate-opening pressure, the shape of the hysteresis loop, and the amount of adsorbed CO₂ or N₂. researchgate.net A mixed-metal MOF containing both copper and cobalt exhibited CO₂ adsorption/desorption properties characteristic of both homometallic materials, while N₂ did not induce gate-opening as it did in the pure cobalt MOF. researchgate.net

The presence of open metal sites within the framework can also play a crucial role in the adsorption process. These sites can lead to higher heats of adsorption for molecules like CO₂ due to the interaction with its quadrupole moment. researchgate.net This effect is not as pronounced for methane, highlighting the potential for selective gas adsorption based on the chemical nature of both the guest molecule and the MOF. researchgate.net

A defining characteristic of metal-organic frameworks (MOFs) is their tunable porosity, which can be engineered on both the micro- and meso-scales. researchgate.netmdpi.com The ability to control the size, shape, and chemical environment of the pores is fundamental to tailoring MOFs for specific applications. researchgate.net

One common strategy for tuning porosity is through the modification of the organic linkers. researchgate.net By using linkers of different lengths or with different functional groups, it is possible to create isoreticular MOFs, which have the same underlying topology but different pore dimensions and surface properties. researchgate.net The internal surfaces of the pores can also be functionalized either during or after the assembly of the framework, allowing for the creation of MOFs with similar structures but varied functionalities. mdpi.com

The flexibility of some MOFs allows for dynamic changes in their porosity in response to external stimuli, such as the introduction of guest molecules. mdpi.com This can lead to complex adsorption isotherms that are challenging to interpret but offer opportunities for advanced applications. mdpi.com The development of methods to characterize and classify the physisorption isotherms of these flexible MOFs is an ongoing area of research. mdpi.com

The table below provides examples of MOFs with tunable porosity and their applications.

Tunable Luminescent Properties of Coordination Polymers and MOFs

Coordination polymers and metal-organic frameworks (MOFs) constructed with organic ligands that possess large π-conjugated systems often exhibit luminescent properties. sci-hub.se The ability to tune these properties by modifying the metal centers, the organic linkers, or by incorporating guest molecules makes these materials highly attractive for applications such as chemical sensing and optoelectronics.

The introduction of organic ligands with aromatic groups or conjugated π-systems can enhance the luminescence of MOFs through conjugation effects. nih.gov Aromatic carboxylic acid ligands are particularly effective in forming stable, luminescent MOFs due to their strong coordination capabilities. nih.gov For example, a zinc-based MOF synthesized with 4-(4-carboxyphenoxy)phthalic acid and 3,5-bis(1-imidazolyl)pyridine exhibits strong luminescence that can be used for sensing applications. nih.gov

The luminescence of these materials can be highly sensitive to the presence of certain molecules, making them effective chemical sensors. For instance, a cadmium(II) coordination polymer based on a 4'-(4-carboxyphenyl)-3,2':6',3''-terpyridine ligand shows strong luminescence that is selectively quenched by 2,4,6-trinitrophenol. nih.gov Similarly, a zinc(II) coordination polymer has been shown to be a sensitive and selective luminescent sensor for 2,4-dinitrophenol, as well as for certain metal ions like Fe³⁺ and Al³⁺. rsc.org

The luminescence in metal-organic frameworks (MOFs) often arises from a process known as the "antenna effect," where the organic ligand absorbs light and then transfers the energy to the metal center, which then emits light. sci-hub.se This ligand-to-metal energy transfer is a key mechanism governing the luminescent properties of many lanthanide-based MOFs.

The efficiency of this energy transfer is dependent on the energy levels of the ligand and the metal ion. sci-hub.se If the energy difference between the excited state of the ligand and the emissive state of the metal ion is not optimal, energy can transfer back from the metal to the ligand, a process known as back-transfer. sci-hub.se This can lead to multi-emission from both the ligand and the metal ion. sci-hub.se

In some cases, the ligand itself can exhibit multiple emission bands due to phenomena like excited-state intramolecular proton transfer (ESIPT) or the presence of tautomeric forms. sci-hub.se For example, a ligand with an ESIPT structure can absorb a photon and emit from its original enol state, while also undergoing proton transfer in the excited state to an emissive keto state. sci-hub.se

The table below summarizes different energy transfer mechanisms observed in luminescent MOFs.

The luminescence of metal-organic frameworks (MOFs) can be quenched or diminished by the presence of certain molecules, a phenomenon that forms the basis for many chemical sensing applications. researchgate.net Electron-deficient molecules, such as nitroaromatics, are particularly effective at quenching the luminescence of MOFs due to efficient charge transfer processes. researchgate.net

The quenching mechanism can involve either energy transfer from the excited MOF to the quencher molecule or electron transfer between the two. For instance, the luminescence of a Cd(II) coordination polymer is selectively quenched by 2,4,6-trinitrophenol, indicating a strong interaction between the electron-rich framework and the electron-deficient nitroaromatic compound. nih.gov Similarly, a Zn(II)-based MOF exhibits luminescence quenching in the presence of acetone (B3395972) and tetracycline, with the proposed mechanisms being fluorescence resonance energy transfer and photoinduced electron transfer. nih.gov

The quenching efficiency can be influenced by various factors, including the porosity of the MOF, which allows for the diffusion of the quencher molecules to the luminescent centers. researchgate.netchemrxiv.org In a study of core-shell MOFs, exposure to oxygen led to luminescence quenching, demonstrating efficient gas transport within the framework. chemrxiv.org

The table below provides examples of luminescent MOFs and the molecules they can detect through quenching.

No Published Research Found on the Photophysical Properties of "this compound" Metal Complexes

Despite a thorough investigation using targeted search queries for scholarly articles, including studies on its potential lanthanide and transition metal complexes, no data regarding its synthesis, spectroscopic analysis, or luminescent properties in coordination compounds could be retrieved. The absence of such literature indicates that the photophysical behavior of metal complexes derived from this particular ligand has not yet been a subject of published scientific inquiry.

Therefore, it is not possible to provide an article on the "Influence of Metal Centers on Photophysical Characteristics" of this compound, as no research findings or data are available to populate the requested sections and data tables. Generating such content would require speculation and would not adhere to the principles of scientific accuracy.

Should you be interested in the photophysical properties of a related, more extensively researched compound, please provide an alternative subject for a literature review.

Advanced Analytical Applications in Chemical Research

Sensing Mechanisms and Performance for Targeted Chemical Species

The inherent photophysical and electrochemical properties of 4-(3-Carboxyphenyl)-2-nitrophenol and related structures are harnessed for the development of sophisticated sensing mechanisms. These mechanisms form the basis for detecting nitro-aromatic compounds, metal ions, and other electroactive species through luminescence, electrochemical, and colorimetric techniques.

Luminescence-Based Sensing for Nitro-Aromatic Compounds and Metal Ions

Luminescence-based sensing has emerged as a powerful tool for the detection of nitroaromatic compounds, which are common environmental pollutants. mdpi.com The principle often relies on the fluorescence quenching of a sensor molecule upon interaction with the analyte. nih.gov The nitro groups in compounds like 2,4,6-trinitrophenol (TNP) and dinitrobenzene (DNB) are electron-withdrawing, making them effective quenchers of fluorescence. mdpi.com This process can occur through mechanisms such as photoinduced electron transfer (PET), where an excited electron from the sensor is transferred to the lower energy molecular orbital of the nitroaromatic compound. mdpi.comlnu.edu.cn

Metal-organic frameworks (MOFs) incorporating ligands with functionalities similar to this compound are extensively used in this context. mdpi.com These frameworks can be designed to have specific recognition sites and signal transduction properties. rsc.org For instance, a luminescent porous aromatic framework, LNU-23, demonstrated selective fluorescence quenching for nitro compounds, with the lowest unoccupied molecular orbital (LUMO) of LNU-23 being higher than that of the nitro compounds, facilitating energy transfer. lnu.edu.cn Similarly, lanthanide-based MOFs have been employed as luminescent sensors for detecting nitroaromatics like 4-nitrophenol (B140041) (4-NP) with high sensitivity. mdpi.com

The detection of metal ions through luminescence is another significant application. The interaction of metal ions with the sensor can either enhance or quench the fluorescence signal. For example, self-organized sensory systems composed of alizarin (B75676) and phenylboronic acids have been designed for the detection of metal ions and anions, where the addition of metal ions causes a selective quenching of fluorescence. rsc.org

Table 1: Examples of Luminescence-Based Sensing

| Sensor Material | Target Analyte(s) | Sensing Mechanism | Reference |

| Polyaniline-Ag (PANI-Ag) composite | 2,4,6-trinitrophenol (TNP), Dinitrobenzene (DNB) | Fluorescence Quenching (Photoinduced Electron Transfer) | mdpi.com |

| Coumarin derivative with organophosphorus hydrolase | p-nitrophenol | Fluorescence Quenching | nih.gov |

| Luminescent Porous Aromatic Framework (LNU-23) | Nitro compounds (e.g., Nitrobenzene) | Fluorescence Quenching (Energy Transfer) | lnu.edu.cn |

| Lanthanide-based Metal-Organic Frameworks | 4-nitrophenol (4-NP) | Luminescence Sensing | mdpi.com |

| Alizarin-phenylboronic acid ensembles | Metal ions | Fluorescence Quenching | rsc.org |

Electrochemical Sensing Mechanisms and Detection of Electroactive Species

Electrochemical sensors offer an attractive alternative for the detection of electroactive species due to their simplicity, high sensitivity, and low cost. mdpi.com The electrochemical behavior of salicylates, the parent structure of this compound, is highly dependent on the substituent groups. mdpi.com While some derivatives like acetylsalicylic acid may not show a direct electrochemical signal, others are electro-active and can be detected at specific potentials. mdpi.com

The modification of electrode surfaces with various nanomaterials is a common strategy to enhance the sensitivity and selectivity of electrochemical sensors. scispace.com For the detection of 4-nitrophenol (4-NP), a significant environmental pollutant, various modified electrodes have been developed. scispace.comnih.gov These modifications can involve the use of graphene-based nanocomposites, which increase the electrocatalytic reduction of 4-NP and improve sensor activity. scispace.com For instance, a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite coated on a glassy carbon electrode (GCE) showed excellent electrocatalytic activity for 4-NP detection with a low detection limit. nih.gov

The principle of detection often involves the electrochemical reduction or oxidation of the target analyte at the modified electrode surface. The resulting current is proportional to the concentration of the analyte. Ratiometric electrochemical sensors, which use the ratio of two different electrochemical signals, can provide more accurate and reliable measurements by minimizing the influence of environmental factors. rsc.org

Colorimetric Detection Strategies and Optical Transduction

Colorimetric sensors provide a simple and visual method for the detection of analytes, often without the need for sophisticated instrumentation. These sensors rely on a visible color change upon interaction with the target species. For the detection of p-nitrophenol (PNP), inverse opal polymeric photonic crystals (IOPPCs) have been developed as selective and visual sensors. nih.gov The color of the IOPPCs changes in response to different concentrations of PNP, allowing for semi-quantitative detection by the naked eye. nih.gov

Gold nanoparticles (AuNPs) are also widely used in colorimetric sensing due to their unique optical properties. nih.gov The aggregation or dispersion of AuNPs in the presence of an analyte can lead to a distinct color change. For example, Siraitia grosvenorii fruit extract capped AuNPs have been used for the colorimetric detection of Pb(II) ions. nih.gov Another strategy involves nanozyme catalysis, where nanomaterials with enzyme-like activity catalyze a color-producing reaction. A ratiometric colorimetric method for nitrite (B80452) detection was developed by coupling the nanozyme-catalyzed oxidation of a chromogenic substrate with the diazotization of the product by nitrite, resulting in a dual-signal response with a visible color change. mdpi.com This approach offers high sensitivity and selectivity. mdpi.comdundee.ac.uk

Integration into Advanced Sensing Platforms

To further enhance the performance and applicability of sensors based on this compound and related compounds, they are often integrated into advanced sensing platforms. These platforms utilize the synergistic effects of combining the sensing molecule with other materials, such as metal-organic frameworks (MOFs) and hybrid nanomaterial composites.

Development of MOF-Based Sensors

Metal-organic frameworks (MOFs) are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. taylorfrancis.com Their tunable structures and high surface areas make them ideal candidates for sensing applications. mdpi.comtaylorfrancis.com Ligands containing functional groups similar to those in this compound can be incorporated into MOFs to create specific binding sites for target analytes. rsc.org

MOF-based sensors have been successfully developed for the detection of a wide range of substances, including nitroaromatic compounds and metal ions. mdpi.comrsc.orgresearchgate.net The sensing mechanism in luminescent MOFs often involves the quenching or enhancement of the framework's fluorescence upon interaction with the analyte. mdpi.com For instance, a Cd(II)-based MOF has been shown to be a highly sensitive luminescent sensor for 4-nitrophenol. scispace.com The integration of MOFs into sensor arrays allows for the discriminative detection of multiple analytes simultaneously. researchgate.net

Table 2: Examples of MOF-Based Sensors

| MOF System | Target Analyte(s) | Sensing Principle | Reference |

| Cd(II)-based MOF | 4-Nitrophenol | Luminescent Sensing | scispace.com |

| In(III)-based MOF with imidazole (B134444) acid ligand | Fe³⁺ ions | Luminescence Quenching | rsc.org |

| Cu-MOF and carbon black composite | Salicylic acid | Ratiometric Electrochemical Sensing | rsc.org |

| Lanthanide MOFs | Contaminants in water and biomarkers | Luminescent Sensor Array | researchgate.net |

| HNU-52 (a 2D MOF) | Nitrofuran antibiotics | Fluorescence Quenching | researchgate.net |

Hybrid Nanomaterial Composites for Enhanced Analytical Performance

Hybrid nanomaterials, which combine two or more different types of nanomaterials, offer enhanced properties that can be exploited for improved analytical performance. mdpi.com These composites can leverage the unique optical, electrical, and catalytic properties of their individual components to create highly sensitive and selective sensors. mdpi.commdpi.com

For electrochemical sensing, composites of graphene oxide with metal oxides like TiO₂ have shown superior electrocatalytic performance for the detection of 4-nitrophenol, with high sensitivity and a low limit of detection. rsc.org Similarly, a composite of sulfated-polyaniline and oxidized-sulfated-carboxymethyl cellulose (B213188) deposited on a glassy carbon electrode has been used for the sensitive detection of ortho-nitrophenol. researchgate.net The synergistic effects within these composites, such as increased surface area and enhanced electron transfer kinetics, contribute to their improved sensing capabilities. researchgate.net

In the realm of colorimetric sensing, hybrid nanomaterials also play a crucial role. For example, a hybrid nanozyme composed of gold nanoparticles, cerium oxide nanoparticles, and graphene oxide has been used for the colorimetric detection of nitrite. dundee.ac.uk The catalytic activity of this hybrid material enables a rapid and selective color change in the presence of the analyte. Furthermore, composites of silver nanoparticles with reduced graphene oxide have demonstrated excellent catalytic performance in the reduction of 4-nitrophenol. researchgate.net

The versatility of hybrid nanomaterials allows for the development of multifunctional sensing platforms. For instance, a pH-responsive polymer vesicle decorated with gold nanoparticles can act as both a sensor and a nanoreactor for the reduction of 4-nitrophenol. nih.gov

Microfluidic and Miniaturized Analytical Devices

There is currently no available research describing the integration or application of this compound in microfluidic or other miniaturized analytical systems.

Spectroscopic Response and Signal Transduction Mechanisms in Detection

Quenching and Enhancement Pathways of Luminescence

Specific studies on the luminescence quenching or enhancement pathways involving this compound could not be found in the existing scientific literature.

Changes in Redox Potentials and Electron Transfer Processes

Information regarding the changes in redox potentials or the electron transfer processes for this compound is not available.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

There are no published SERS studies that utilize this compound as an analyte or a substrate for trace analysis.

Electrocatalytic and Photocatalytic Applications in Research

Catalytic Reduction of Nitroaromatic Compounds

While the catalytic reduction of nitroaromatic compounds is a broad field of study, with 4-nitrophenol being a key model compound, no research was found that specifically employs or investigates this compound in this context. nih.govnih.govmdpi.comnih.gov

Photoinduced Catalysis for Organic Transformations

There is no available research in the public domain that details the application of this compound in photoinduced catalytic processes for organic transformations.

Mechanism of Action in Heterogeneous and Homogeneous Catalytic Systems

Due to the absence of studies on the catalytic applications of this compound, there is no information on its mechanism of action within either heterogeneous or homogeneous catalytic systems.

Mechanistic Studies of Biological and Environmental Interactions Non Clinical

Molecular-Level Interactions with Biological Macromolecules and Enzymes

No studies detailing the binding affinity or interaction modes of 4-(3-Carboxyphenyl)-2-nitrophenol with any proteins were found.

There is no available research on the enzymatic biotransformation of this compound or the identification of its metabolites.

The effects of this compound on cellular processes at a mechanistic level have not been investigated in any published studies.

Pathways of Microbial Degradation in Model Environmental Systems

No microbial strains have been reported to be capable of degrading this compound.

As no degrading microbial strains have been identified, the catabolic pathways and key intermediates for the degradation of this compound remain unknown.

Photolytic and Chemical Degradation Mechanisms in Controlled Environmental Simulations

Nitrophenols are known to undergo direct photolysis when exposed to simulated solar radiation. mdpi.comconsensus.app This process is a significant environmental degradation pathway. csbsju.edu Studies on 2-nitrophenol (B165410) have shown that its direct photolysis leads to rapid degradation and the formation of other atmospheric components. mdpi.comresearchgate.net The photodegradation of nitrophenols generally follows pseudo-first-order kinetics. csbsju.edu

The process involves the absorption of UV radiation, which can lead to the cleavage of chemical bonds and the formation of reactive intermediates like biradicals. mdpi.comresearchgate.net For this compound, the chromophoric nitrophenol structure would be the primary site of photo-activity. The absorbed light energy can initiate its transformation, likely leading to the breakdown of the aromatic ring or modification of its substituents. The rate and products of this photodegradation would be influenced by factors such as light intensity and the presence of other substances in the environment. consensus.app

Advanced Oxidation Processes (AOPs) are effective methods for the chemical transformation of recalcitrant organic pollutants like nitrophenols. nih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds, leading to their mineralization. nih.gov Common AOPs include UV/H₂O₂, UV/Fenton (Fe²⁺/H₂O₂), and UV/TiO₂ photocatalysis. nih.gov

A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678), a structurally related compound, demonstrated the varying efficiencies of different AOPs. The degradation trend was found to be UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV alone, with UV/Fenton being the most effective for mineralization. nih.gov

| AOP Method | Relative Degradation Efficiency | Key Oxidant |

|---|---|---|

| UV/Fenton | Highest | •OH |

| UV/TiO₂ | High | •OH, h⁺ |

| UV/H₂O₂ | Moderate | •OH |

| Fenton | Moderate | •OH |

| H₂O₂ | Low | H₂O₂ |

| UV | Lowest | Direct Photolysis |

For this compound, AOPs would likely attack both the phenolic ring and the carboxyphenyl moiety, leading to hydroxylation, decarboxylation, and eventual ring-opening, ultimately transforming the compound into simpler, less harmful substances.

A significant consequence of the atmospheric photolysis of nitrophenols is the formation of Secondary Organic Aerosols (SOA). mdpi.comresearchgate.net These aerosols are formed when low-volatility products of gas-phase photolysis partition into the particle phase. mdpi.comresearchgate.net Research has shown that the direct photolysis of 2-nitrophenol under simulated solar radiation results in rapid and significant SOA formation, with yields in the range of 18-24%. mdpi.comresearchgate.net

| Compound | Experimental Conditions | SOA Mass Yield (%) |

|---|---|---|

| 2-Nitrophenol | Absence of OH radical scavenger and NOx | 18 - 24 |

| 2-Nitro-p-cresol | Absence of OH radical scavenger and NOx | ~24.4 |

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological or chemical activity. For nitrophenolic compounds, SAR studies can elucidate the effects of different substituent groups on their degradation and reactivity.

For instance, studies on the antinitrosating properties of phenols show that the position and nature of substituents are critical. nih.gov Electron-releasing groups tend to increase the reactivity of phenols, whereas electron-withdrawing groups can decrease it. nih.gov In the case of this compound, the molecule contains both an electron-withdrawing nitro group and a carboxyphenyl group, which also has electron-withdrawing characteristics. These substituents influence the electron density of the aromatic ring and the acidity of the phenolic proton, which in turn affects reactivity in processes like oxidation and enzymatic transformation.

Furthermore, SAR studies on other nitroaromatic compounds, such as nitroimidazoles used as radiosensitizers, have demonstrated that properties like lipophilicity (partition coefficient) and the presence of functional groups like hydroxyls significantly impact their biological effectiveness. osti.gov An increase in hydroxyl groups, for example, was found to reduce radiosensitizing effectiveness. osti.gov While not a direct measure of environmental degradation, these principles are transferable. The carboxylic acid group on this compound would increase its hydrophilicity, which could affect its partitioning in environmental compartments and its interaction with microbial enzymes.

Emerging Research Directions and Future Perspectives for 4 3 Carboxyphenyl 2 Nitrophenol

Development of Novel Functional Materials Beyond MOFs

The inherent functionalities of 4-(3-carboxyphenyl)-2-nitrophenol make it an ideal candidate for creating a new generation of functional materials with tailored properties. Its rigid aromatic core combined with reactive peripheral groups allows for its incorporation into diverse macromolecular and supramolecular structures.

Polymeric Systems and Conjugated Polymers

The development of functional polymers represents a significant growth area for this compound, where it can be employed as a specialized monomer. songwon.com The presence of both a carboxylic acid and a phenolic hydroxyl group allows it to be readily incorporated into polyesters and polyethers through established polycondensation reactions. Furthermore, the nitro group can be chemically reduced to an amine, opening a pathway to the synthesis of polyamides.

A particularly promising avenue is the integration of this compound into conjugated polymer backbones. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the resulting polymer, tuning its bandgap and charge transport characteristics. Methacrylate monomers bearing a p-nitrophenoxy group have been used to create activated polymers that can subsequently react with amine-containing functional moieties, a strategy applicable to monomers like this compound. tcichemicals.com This approach allows for the post-polymerization modification of materials, enabling the introduction of functionalities that might not be compatible with the initial polymerization conditions. tcichemicals.com Such polymers are of interest for applications in organic electronics, including sensors and light-emitting diodes.

Table 1: Potential Polymeric Systems Derived from this compound

| Polymer Type | Required Functional Groups | Potential Polymerization Route | Key Properties & Applications |

| Polyester | Carboxylic Acid, Phenol (B47542) | Polycondensation | High thermal stability, engineering plastics |

| Polyamide | Carboxylic Acid, Amine (from reduced Nitro) | Polycondensation | High strength, textiles, specialty films |

| Conjugated Polymer | Full Aromatic Backbone | Various (e.g., Suzuki or Stille coupling) | Tunable electronic properties, sensors, OLEDs |

| Functional Polymer | Carboxylic Acid, Phenol, Nitro | Post-polymerization modification | Platforms for drug delivery, smart coatings |

Self-Assembled Nanostructures

The principles of supramolecular chemistry provide a powerful toolkit for organizing this compound into well-defined nanoscale architectures. researchgate.net The molecule's distinct functional groups can engage in a variety of directional, non-covalent interactions that drive self-assembly.

The carboxylic acid group is particularly effective at forming robust and highly directional hydrogen-bonded dimers. acs.org This interaction often serves as the primary organizing motif. Concurrently, the phenolic hydroxyl and nitro groups can participate in additional hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. nih.govnih.gov The interplay and competition between these forces—hydrogen bonding, π-stacking, and dipole-dipole interactions—can be modulated to create a diverse range of nanostructures, such as fibers, ribbons, sheets, or vesicles. The self-assembly of aromatic amino acids, driven by similar forces including electrostatic interactions, hydrogen bonding, and π–π stacking, demonstrates how these fundamental interactions lead to complex functional structures. acs.org The study of how molecules with different symmetries and functional groups assemble at interfaces provides a clear precedent for the controlled formation of nanostructures from building blocks like this compound. acs.org

Smart Materials with Responsive Properties

"Smart" or stimuli-responsive materials can alter their properties in response to external environmental changes. nih.govrsc.org The functional groups on this compound make it an excellent component for such systems. Polymers and self-assembled structures derived from this compound can be designed to respond to specific triggers, most notably pH and chemical redox signals. nih.gov

The carboxylic acid moiety is a classic pH-responsive handle. wikipedia.orgbohrium.com At low pH, the group is protonated (-COOH) and can act as a hydrogen bond donor. As the pH increases into the basic range, it deprotonates to form a carboxylate anion (-COO⁻). bohrium.comrsc.org This change introduces electrostatic repulsion, which can trigger dramatic macroscopic changes, such as the swelling of a hydrogel, the disassembly of a supramolecular structure, or the release of an encapsulated cargo. bohrium.comrsc.orgrsc.org

The nitro group provides a second, orthogonal stimulus response. It can be selectively reduced to an amino group (-NH₂) using chemical reducing agents. This transformation fundamentally alters the molecule's electronic character and hydrogen-bonding capabilities, providing a chemical switch to modulate material properties. Multi-stimuli-responsive systems, which react to triggers like pH, temperature, and redox state, are being developed for sophisticated applications like targeted drug delivery to tumor microenvironments. rsc.org

Table 2: Stimuli-Responsive Behavior of Materials Incorporating this compound

| Stimulus | Responsive Group | Molecular Change | Resulting Material Property Change |

| pH (Increase) | Carboxylic Acid | Protonation (-COOH) → Deprotonation (-COO⁻) | Swelling, disassembly, increased solubility, release of payload |

| Redox (Reduction) | Nitro Group | Reduction (-NO₂) → Amine (-NH₂) | Change in electronic properties, altered H-bonding, new reactive site |

| Light | Nitro Group (ortho) | Photochemical reaction (e.g., rearrangement) | Cleavage of bonds, triggered release, structural change rsc.orgresearchgate.net |

Advanced Catalytic Systems and Sustainable Chemical Processes

Beyond material science, this compound holds potential in the development of next-generation catalysts and the advancement of green chemistry principles.

Rational Design of Highly Selective Catalysts

A key future direction is the use of this compound not as a substrate, but as a rationally designed bifunctional ligand for creating highly selective metal catalysts. acs.orgrsc.orgelsevierpure.com The phenolic oxygen and the carboxylate oxygen atoms are perfectly positioned to act as a chelating pair, capable of binding strongly to a central metal ion. The rest of the molecule serves as a scaffold that dictates the steric environment around the metal center and, crucially, modulates its electronic properties.

The electron-withdrawing nitro group can tune the Lewis acidity and redox potential of the coordinated metal, which in turn controls its catalytic activity and selectivity for a specific chemical transformation. nih.gov The rational design of such catalysts involves carefully selecting a metal ion (e.g., Palladium, Gold, Copper, Iridium) to target a desired reaction, such as selective hydrogenations, C-H functionalization, or cross-coupling reactions. escholarship.orgrsc.orgrsc.orgrsc.org Ligands play a critical role in catalysis, though their influence on reaction rates and potential for desorption must be carefully considered. researchgate.net By modifying the ligand structure, researchers can fine-tune the catalyst's performance to favor the formation of a single desired product, minimizing waste and improving efficiency. escholarship.org

Green Chemistry Approaches in Synthesis and Application

The synthesis and use of this compound can be viewed through the lens of green chemistry, which emphasizes waste minimization, energy efficiency, and the use of sustainable methods.

From a synthesis perspective, traditional nitration of phenols often uses harsh mixtures of nitric and sulfuric acids, generating significant acid waste and potential side products. paspk.org Greener synthetic routes aim to replace these reagents with solid acid catalysts or develop novel catalytic systems, such as using nitrous oxide as a mild and selective oxygen-atom transfer reagent for phenol synthesis, which can improve selectivity and simplify product separation. paspk.orgresearchgate.netresearchgate.net Protocols that operate under solvent-free conditions further enhance the sustainability of the process. researchgate.net

In terms of application, employing this molecule to design efficient and recyclable catalysts aligns directly with green chemistry principles. mdpi.com Heterogeneous catalysts, where the active molecule is anchored to a solid support, are particularly advantageous as they can be easily recovered and reused, reducing costs and environmental impact. rsc.org The development of biocatalysts and enzymatic processes for transforming phenolic compounds also represents a sustainable alternative to conventional chemical methods. mdpi.com Furthermore, developing catalysts for selective hydrogenation of phenolic derivatives is a significant goal for producing valuable chemicals from biomass-derived sources. rsc.org

Table 3: Comparison of Synthetic Approaches for Nitrophenols

| Method | Reagents | Conditions | Advantages | Disadvantages | Green Chemistry Alignment |

| Traditional Nitration | Nitric Acid, Sulfuric Acid | Strong acids, often low temp. | Well-established | Large volumes of acid waste, low regioselectivity, potential for over-oxidation paspk.org | Low |

| Solid Acid Catalysis | Phenol, Nitrating Agent, Zeolite/Solid Acid | Heterogeneous system | Catalyst is recyclable, easier product separation paspk.org | May require specific catalysts for high yield | Medium |

| Catalytic O-atom Transfer | Aryl Halide, N₂O, Metal Catalyst | Mild temperature and pressure | High selectivity, avoids strong acids, uses a greenhouse gas as a reagent researchgate.netresearchgate.net | Requires specialized metal catalyst system | High |

| Solvent-Free Reaction | Reagents mixed directly | Often with mechanical grinding or heating | Eliminates solvent waste, can be faster | Limited to solid-state compatible reactions | High |

Energy-Efficient Transformations

The drive towards sustainable chemical manufacturing has spurred research into energy-efficient methods for synthesizing and transforming nitroaromatic compounds like this compound. Traditional synthesis routes often require harsh conditions, but modern approaches are focusing on greener alternatives.

Catalysis is a key area of this research. Noble metal nanoparticles, including gold (Au), silver (Ag), and palladium (Pd), have demonstrated high efficiency in the reduction of nitrophenols. mdpi.comnih.gov These catalysts, often stabilized on supports like magnetic nanoparticles or polymers, can facilitate reactions under milder conditions, thereby reducing energy consumption. mdpi.comnih.gov For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely studied model reaction to test the catalytic activity of new nanomaterials. nih.govoiccpress.com The insights gained from these studies can be extrapolated to the transformation of this compound, suggesting that similar catalytic systems could be developed for its selective reduction or other modifications.

Another promising avenue is the use of photochemical methods. Visible-light-induced transformations offer an energy-efficient alternative to traditional heating. pnas.org Research has shown that under visible light irradiation, certain nitrophenols can undergo transformation, a process that can be influenced by the presence of other molecules and the surrounding environment. pnas.org This opens up the possibility of developing light-driven synthetic and degradation pathways for this compound.

Theoretical Advancement in Predicting Compound Behavior

Advances in computational chemistry are revolutionizing how the properties and reactivity of molecules like this compound are understood and predicted.

Machine Learning and AI in Molecular Design and Property Prediction

In the context of this compound, AI could be used to:

Predict physicochemical properties: Solubility, boiling point, and reactivity can be estimated before the compound is synthesized.

Design novel derivatives: AI algorithms can suggest modifications to the molecular structure to enhance desired properties, such as catalytic activity or biological function. researchgate.net

Optimize reaction conditions: ML models can predict the optimal catalyst, solvent, and temperature for a given transformation, leading to more efficient and sustainable processes.

Table 1: Application of AI/ML in Predicting Properties of Aromatic Compounds

| Predicted Property | Machine Learning Approach | Potential Application for this compound |

|---|---|---|

| Catalytic Reduction Performance | Gradient Boosted Machines, Random Forest | Optimizing conditions for converting the nitro group to an amino group. researchgate.net |

| Odor Profile | Quantitative Structure-Odor Relationship (QSOR) | Designing derivatives with specific scent characteristics for industrial applications. chemengineerkey.com |

| Impact Sensitivity | Density Functional Theory with ML | Assessing the stability and safety of new derivatives. chemrxiv.org |

Advanced Simulation Techniques for Complex Systems

Beyond machine learning, advanced simulation techniques like Density Functional Theory (DFT) provide a deep, physics-based understanding of molecular behavior. DFT calculations can elucidate the electronic structure, reaction mechanisms, and spectroscopic properties of complex molecules. pnas.org For nitrophenols, DFT has been used to investigate the active sites for electrophilic, nucleophilic, and radical attacks, offering insights into their reactivity. pnas.org These simulations can also help in understanding the interaction of these molecules with catalysts and biological targets at an atomic level.

Interdisciplinary Research Opportunities

The unique structure of this compound, with its combination of a phenol, a carboxylic acid, and a nitro group, makes it a candidate for a wide range of interdisciplinary applications.

Integration with Nanoengineering and Microfabrication

The field of nanoengineering offers exciting possibilities for utilizing this compound. Its functional groups can be used to anchor the molecule to the surface of nanomaterials, creating hybrid systems with novel properties. For example, nitrophenols are often used as model compounds in studies of catalytic nanoreactors and sensors. oiccpress.comacs.org

Potential applications in this area include:

Nanosensors: The molecule could be integrated into sensor arrays for the detection of specific analytes. The interaction of the analyte with the molecule could induce a change in its optical or electronic properties, which can be detected. acs.org

Catalytic Nanoreactors: By immobilizing this compound on a catalytic nanoparticle, it could serve as a substrate in a nanoreactor, allowing for highly controlled chemical transformations.

Functional Coatings: The molecule could be used to modify the surface of materials, imparting new properties such as hydrophilicity or reactivity.

Table 2: Nanomaterials Used in Conjunction with Nitrophenols

| Nanomaterial | Application | Potential Relevance for this compound |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Catalytic reduction, sensing. mdpi.com | Use as a catalyst for transformations or as a component in colorimetric sensors. |

| Silver Nanoparticles (AgNPs) | Catalysis, antimicrobial coatings. mdpi.comuniten.edu.my | Development of catalytic systems or functional materials with antimicrobial properties. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Recyclable catalysts, targeted drug delivery. nih.govmdpi.com | Creation of easily separable catalysts for industrial processes. |

Exploring New Biological Probes for Mechanistic Research

The biological activity of nitro compounds is well-documented, with many having applications as antibiotics and antiparasitic agents. nih.govmdpi.com The nitro group can be enzymatically reduced in biological systems, leading to reactive intermediates that can interact with biomolecules like DNA. nih.govmdpi.com This reactivity can be harnessed to design biological probes.

The carboxyphenyl group in this compound provides a handle for attaching it to other molecules, such as fluorescent tags or targeting ligands. This could enable the development of probes to:

Study enzyme activity: The reduction of the nitro group by specific enzymes could be monitored, providing a way to measure enzyme activity in real-time.

Investigate cellular pathways: By tracking the localization and transformation of the probe within a cell, researchers could gain insights into various biological processes.

Screen for new drug targets: The interaction of the probe with cellular components could help to identify new proteins or pathways that could be targeted for therapeutic intervention.

The structural similarity to compounds like (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, which has shown promise as an antibiotic, further highlights the potential of the carboxyphenyl moiety in designing bioactive molecules. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 4-(3-Carboxyphenyl)-2-nitrophenol?

Synthesis of nitrophenol derivatives typically involves nitration, carboxylation, or coupling reactions. For example:

- Nitration of phenolic precursors : Direct nitration of 3-carboxyphenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can introduce the nitro group at the ortho position. Reaction temperature and stoichiometry must be optimized to minimize byproducts like dinitro derivatives .

- Suzuki-Miyaura coupling : Aromatic boronic acids can be coupled with halogenated nitrophenol precursors to introduce the carboxyphenyl moiety. Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) are critical for yield optimization .

- Post-functionalization : Carboxylic acid groups can be introduced via oxidation of methyl or aldehyde substituents using KMnO₄ or Ag₂O .

Q. How can the purity and structure of this compound be verified?

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition : The nitro and carboxyl groups enable interactions with active sites of oxidoreductases or hydrolases. Assays with NADPH-dependent enzymes (e.g., cytochrome P450) can evaluate inhibition kinetics .

- Antimicrobial studies : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) may reveal MIC values <50 µg/mL due to nitro group-mediated oxidative stress .

Advanced Research Questions

Q. What experimental design strategies optimize the photocatalytic degradation of this compound?

-

Box-Behnken Design (BBD) : Used to study interactions between pH, initial concentration, and oxidant dose. For example, a 3-factor BBD identified H₂O₂ concentration as the most significant variable (p < 0.05) in CoFe₂O₄-catalyzed degradation .

-

Optimal Conditions :

Parameter Optimal Value pH 10 Compound concentration 10 ppm H₂O₂ concentration 90 ppm Degradation efficiency under these conditions reached 96.55% .

Q. How do structural modifications influence the adsorption efficiency of this compound on nanomaterials?

- Thermodynamic Studies : Adsorption on carbon nanotubes (CNTs) follows the Langmuir isotherm (R² > 0.99), with ΔG° = -28.5 kJ/mol (spontaneous process) and ΔH° = 15.2 kJ/mol (endothermic) .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance π-π interactions with CNTs, increasing adsorption capacity by 20–30% compared to non-nitrated analogs .

Q. What are the toxicokinetic challenges associated with this compound in biological systems?

- Absorption/Distribution : Nitrophenols exhibit rapid dermal absorption (t₁/₂ = 2–4 hr) but poor blood-brain barrier penetration due to ionization at physiological pH .

- Metabolism : Hepatic reduction of -NO₂ to -NH₂ generates reactive intermediates (e.g., nitroso derivatives), which may form DNA adducts. In vitro assays with liver microsomes (e.g., rat S9 fraction) can quantify metabolic pathways .

- Excretion : Renal clearance is limited (<10% in 24 hr), suggesting potential bioaccumulation. Radiolabeled tracer studies (¹⁴C) in murine models are recommended for excretion profiling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.